Cas no 2171176-82-0 ((2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol)

(2S)-1-{(3-Methylfuran-2-yl)methylsulfanyl}propan-2-ol is a chiral thioether alcohol derivative featuring a 3-methylfuran-2-ylmethylthio substituent. Its stereospecific (S)-configuration enhances selectivity in synthetic applications, particularly in asymmetric synthesis and chiral auxiliary frameworks. The compound’s furan-thioether moiety contributes to its utility as an intermediate in pharmaceutical and agrochemical research, where structural precision is critical. The hydroxyl group allows for further functionalization, enabling derivatization into esters, ethers, or other bioactive analogs. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory settings. This compound is valued for its potential in designing enantioselective catalysts and biologically active molecules.
(2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol structure
2171176-82-0 structure
Product name:(2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol
CAS No:2171176-82-0
MF:C9H14O2S
MW:186.271261692047
CID:5895595
PubChem ID:165534368

(2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol
    • EN300-1290762
    • (2S)-1-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-ol
    • 2171176-82-0
    • Inchi: 1S/C9H14O2S/c1-7-3-4-11-9(7)6-12-5-8(2)10/h3-4,8,10H,5-6H2,1-2H3/t8-/m0/s1
    • InChI Key: RRZPDMPUZLBKTR-QMMMGPOBSA-N
    • SMILES: S(CC1=C(C)C=CO1)C[C@H](C)O

Computed Properties

  • Exact Mass: 186.07145086g/mol
  • Monoisotopic Mass: 186.07145086g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 58.7Ų

(2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1290762-1.0g
(2S)-1-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-ol
2171176-82-0
1g
$0.0 2023-06-06
Enamine
EN300-1290762-500mg
(2S)-1-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-ol
2171176-82-0
500mg
$809.0 2023-09-30
Enamine
EN300-1290762-10000mg
(2S)-1-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-ol
2171176-82-0
10000mg
$3622.0 2023-09-30
Enamine
EN300-1290762-5000mg
(2S)-1-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-ol
2171176-82-0
5000mg
$2443.0 2023-09-30
Enamine
EN300-1290762-1000mg
(2S)-1-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-ol
2171176-82-0
1000mg
$842.0 2023-09-30
Enamine
EN300-1290762-100mg
(2S)-1-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-ol
2171176-82-0
100mg
$741.0 2023-09-30
Enamine
EN300-1290762-50mg
(2S)-1-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-ol
2171176-82-0
50mg
$707.0 2023-09-30
Enamine
EN300-1290762-250mg
(2S)-1-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-ol
2171176-82-0
250mg
$774.0 2023-09-30
Enamine
EN300-1290762-2500mg
(2S)-1-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-ol
2171176-82-0
2500mg
$1650.0 2023-09-30

Additional information on (2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol

Introduction to (2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol (CAS No. 2171176-82-0)

The compound (2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol, identified by its CAS number 2171176-82-0, is a molecule of significant interest in the field of chemical and biomedical research. This enantiomerically pure compound has garnered attention due to its unique structural features and potential applications in pharmaceutical development. The presence of a chiral center at the propan-2-ol moiety and the incorporation of a 3-methylfuran-2-yl group make this compound a versatile scaffold for further chemical modifications and biological evaluations.

In recent years, the study of chiral compounds has seen remarkable advancements, particularly in the context of drug discovery and development. The enantiomeric purity of (2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol is crucial, as it ensures that the biological activity of the compound is not influenced by its mirror image. This specificity is particularly important in medicinal chemistry, where subtle differences in molecular structure can lead to significant variations in pharmacological properties.

The 3-methylfuran-2-yl moiety in this compound adds an interesting dimension to its potential applications. Furan derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The combination of this moiety with the sulfanyl group at the propan-2-ol backbone suggests that this compound may exhibit unique interactions with biological targets, making it a promising candidate for further investigation.

Current research in the field of natural product-inspired drug design has highlighted the importance of bioisosteric replacements to optimize pharmacokinetic profiles. The sulfanyl group in (2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol could serve as a key structural element that enhances solubility and metabolic stability, which are critical factors for drug efficacy and safety. This has prompted scientists to explore its potential as a building block for novel therapeutic agents.

Additionally, the stereochemistry of this compound plays a pivotal role in determining its biological behavior. The (S)-configuration at the chiral center influences how the molecule interacts with enzymes and receptors in biological systems. This specificity is often exploited in drug design to achieve higher affinity and selectivity for target proteins. The synthesis of enantiomerically pure compounds like (2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol represents a significant achievement in synthetic organic chemistry, enabling more precise control over biological outcomes.

Recent studies have also demonstrated the utility of furan-based compounds in modulating neurological pathways. The structural motif present in this compound shares similarities with molecules known to interact with central nervous system receptors. This opens up possibilities for exploring its potential in treating neurological disorders, where precise molecular interactions are crucial for therapeutic efficacy.

In terms of synthetic methodologies, the preparation of (2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol involves sophisticated chiral resolution techniques and protective group strategies. The synthesis must be meticulously designed to preserve the stereochemical integrity of the molecule throughout the reaction sequence. Advances in asymmetric catalysis have provided new tools for achieving high enantiomeric purity efficiently, which is essential for downstream applications.

The pharmacological evaluation of this compound is currently underway in several research laboratories. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in metabolic diseases. The combination of structural features such as the chiral center and the sulfanyl group makes it an attractive candidate for further pharmacokinetic and pharmacodynamic studies.

Furthermore, the environmental impact of using such compounds in pharmaceutical applications is an area of growing concern. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental footprint. The use of renewable feedstocks and green chemistry principles could potentially be applied to the synthesis of (2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol, aligning with global efforts towards sustainable drug development.

In conclusion, (2S)-1-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-ol (CAS No. 2171176-82) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of stereochemical features and functional groups positions it as a valuable scaffold for future drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing therapeutic strategies across multiple disease areas.

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